Ethyl 1-(4-fluorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-5-carboxylate
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Overview
Description
Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a chemical compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a fluorophenyl group, a methylthio group, and a dihydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 4-fluoroaniline in the presence of a base, followed by cyclization and subsequent introduction of the methylthio group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include modulation of cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-chlorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
- Ethyl 1-(4-bromophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
- Ethyl 1-(4-methylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Uniqueness
Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Biological Activity
Antimicrobial Activity
Pyrimidine derivatives have demonstrated significant antimicrobial properties. Compounds structurally similar to Ethyl 1-(4-fluorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-5-carboxylate have shown activity against both bacteria and fungi .
Antibacterial Activity
Studies on related compounds have revealed notable antibacterial effects:
- Compounds with similar structural features exhibited bacteriostatic effects against Staphylococcus aureus and Staphylococcus epidermidis .
- The presence of a 4-fluorophenyl group, which is also found in our compound of interest, contributed to enhanced antibacterial activity .
Antifungal Activity
While specific data on the antifungal activity of this compound is not available, structurally similar compounds have shown promise:
- Related pyrimidine derivatives demonstrated activity against Aspergillus flavus and Aspergillus niger .
Anticancer Potential
Pyrimidine-based compounds have been extensively studied for their anticancer properties. The structural features of this compound suggest it may possess anticancer activity:
- The presence of a fluorophenyl group has been associated with enhanced anticancer effects in similar compounds .
- Pyrimidine derivatives have shown activity against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) .
Antioxidant Activity
While direct data on the antioxidant activity of this compound is not available, structurally similar compounds have demonstrated antioxidant properties:
- Pyrimidine derivatives have shown inhibitory effects on lipid peroxidation, as evaluated by TBARS assay .
- The presence of specific substituents can significantly influence the antioxidant activity of these compounds .
Structure-Activity Relationship
The biological activity of this compound is likely influenced by its structural features:
- The 4-fluorophenyl group may contribute to enhanced antimicrobial and anticancer activities .
- The methylsulfanyl group could play a role in modulating the compound's biological effects.
- The presence of the pyrimidine ring is crucial for the observed biological activities in similar compounds .
Based on studies of structurally similar compounds, potential mechanisms of action for this compound may include:
- Inhibition of specific enzymes or receptors involved in cellular signaling pathways.
- Modulation of cellular metabolic processes.
- Interaction with DNA or RNA, affecting gene expression or replication.
Future Research Directions
To fully elucidate the biological activity of this compound, further research is needed:
- In vitro studies against various bacterial and fungal strains to determine its antimicrobial spectrum.
- Cytotoxicity assays against different cancer cell lines to assess its anticancer potential.
- Antioxidant assays to evaluate its free radical scavenging capacity.
- Structure-activity relationship studies to optimize its biological activities.
- In vivo studies to assess its efficacy and safety in animal models.
Properties
CAS No. |
82636-14-4 |
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Molecular Formula |
C14H13FN2O3S |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
ethyl 1-(4-fluorophenyl)-2-methylsulfanyl-6-oxopyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H13FN2O3S/c1-3-20-13(19)11-8-16-14(21-2)17(12(11)18)10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3 |
InChI Key |
LXOJNBARICVPEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N(C1=O)C2=CC=C(C=C2)F)SC |
Origin of Product |
United States |
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